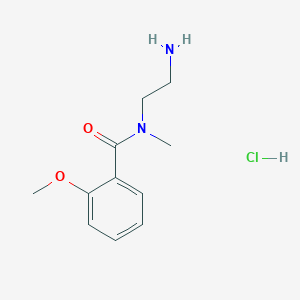![molecular formula C11H7FN4S B2850731 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 872696-22-5](/img/structure/B2850731.png)
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” is a heterocyclic compound that contains a triazolo[4,3-b]pyridazine core, which is a fused ring system incorporating a triazole and a pyridazine . The molecule also has a fluorophenyl group attached at the 3-position and a thiol group at the 6-position.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-b]pyridazine ring system. The fluorophenyl group would contribute to the overall polarity of the molecule, and the thiol group could potentially participate in hydrogen bonding or disulfide bond formation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiol group could undergo oxidation reactions to form disulfides, and the aromatic fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group would likely increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique
Pharmacology: Anticancer Agents
The triazolopyridazine scaffold is known for its potential in anticancer drug design due to its ability to interact with various biological targets . The presence of the 3-fluorophenyl group could enhance the compound’s ability to bind to cancer cell receptors, potentially inhibiting growth or inducing apoptosis in cancerous cells.
Medicinal Chemistry: Enzyme Inhibition
This compound may serve as a lead structure for developing enzyme inhibitors. Its structural features, such as the triazole ring, are conducive to interactions with enzymes like carbonic anhydrase or cholinesterase, which are targets for treating conditions like glaucoma or Alzheimer’s disease .
Biochemistry: Antimicrobial Activity
In biochemistry, the compound’s derivatives could be explored for antimicrobial properties. The thiol group, in particular, might be modified to enhance binding with bacterial enzymes or proteins, providing a pathway for developing new antibiotics .
Organic Chemistry: Synthetic Intermediate
Organic chemists could utilize this compound as a synthetic intermediate. Its reactive sites, such as the thiol group, allow for further functionalization, making it a valuable building block for creating more complex molecules .
Chemical Engineering: Material Science
In the field of chemical engineering, particularly material science, this compound could be investigated for its properties when incorporated into polymers or coatings. Its thermal stability and potential electronic properties might contribute to the development of advanced materials .
Analytical Chemistry: Chromatography
The compound’s unique structure could be used in analytical chemistry as a standard or a derivative for chromatographic analysis, aiding in the separation and identification of substances within a mixture .
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. Given the known activities of other triazole-containing compounds, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-8-3-1-2-7(6-8)11-14-13-9-4-5-10(17)15-16(9)11/h1-6H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSBFELKKTYKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2NC(=S)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



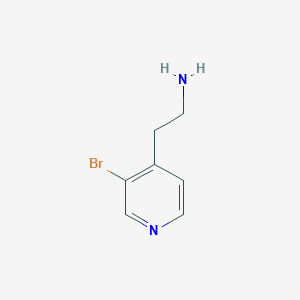

![N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide](/img/structure/B2850654.png)

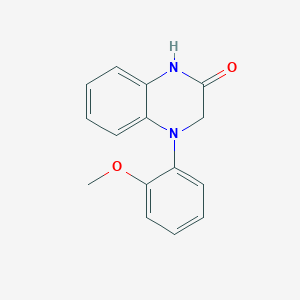
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2850658.png)
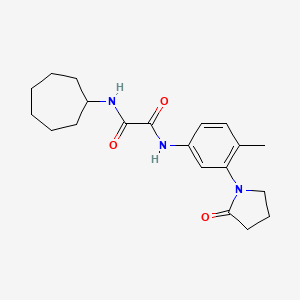
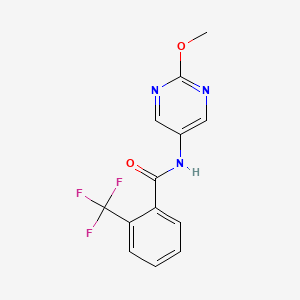
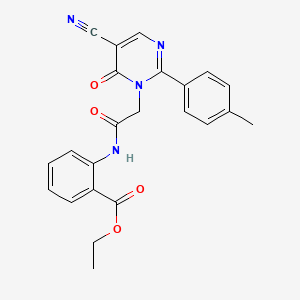
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850667.png)
